molecular formula C10H22OSi B14473572 1-(Trimethylsilyl)heptan-4-one CAS No. 65425-83-4

1-(Trimethylsilyl)heptan-4-one

Cat. No.: B14473572
CAS No.: 65425-83-4
M. Wt: 186.37 g/mol
InChI Key: FEPAQRKCRARAMI-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)heptan-4-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a heptanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)heptan-4-one can be synthesized through multiple-step organic synthesis. One common method involves the reaction of heptan-4-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)heptan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of heptanoic acid or other oxidized derivatives.

    Reduction: Formation of 1-(Trimethylsilyl)heptan-4-ol.

    Substitution: Various substituted heptanones depending on the nucleophile used.

Scientific Research Applications

1-(Trimethylsilyl)heptan-4-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for ketones.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)heptan-4-one involves its reactivity due to the presence of the trimethylsilyl group. This group can stabilize intermediates in chemical reactions, making the compound useful in various synthetic applications. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • 1-(Trimethylsilyl)hexan-4-one
  • 1-(Trimethylsilyl)octan-4-one
  • 1-(Trimethylsilyl)nonan-4-one

Comparison: 1-(Trimethylsilyl)heptan-4-one is unique due to its specific chain length and the position of the trimethylsilyl group. This affects its reactivity and the types of reactions it can undergo compared to similar compounds with different chain lengths or silyl group positions.

Properties

CAS No.

65425-83-4

Molecular Formula

C10H22OSi

Molecular Weight

186.37 g/mol

IUPAC Name

1-trimethylsilylheptan-4-one

InChI

InChI=1S/C10H22OSi/c1-5-7-10(11)8-6-9-12(2,3)4/h5-9H2,1-4H3

InChI Key

FEPAQRKCRARAMI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CCC[Si](C)(C)C

Origin of Product

United States

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